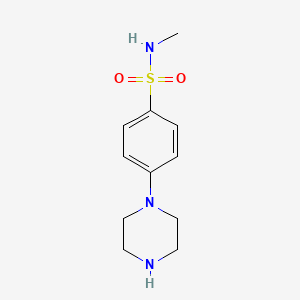

N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide

Vue d'ensemble

Description

“N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .

Synthesis Analysis

The synthesis of similar compounds involves the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare 2- [N - (substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids . Acid chlorides are then condensed with 2-hydroxyethyl piperazine to prepare amide derivatives .Molecular Structure Analysis

The molecular structure of “N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide” can be represented by the formula C11H17N3O2S . The methylene protons of the piperazine moiety appear as two broad singlets or multiplet peaks in the range δ 3.32–3.48 ppm and δ 2.68–3.61 ppm .Applications De Recherche Scientifique

Organic Synthesis

Piperazine derivatives, including N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide, are commonly used in organic synthesis . They can be incorporated into biologically active compounds through a Mannich reaction . The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is an example of a compound obtained using a similar protocol .

Antidepressants

Piperazine derivatives have been screened for their neuro-pharmacological potential in various animal models . In particular, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile has shown antidepressant-like effects in mice forced swim test (FST) and tail suspension test (TST) .

Antibacterial Agents

N-aryl and N-alkyl piperazine derivatives have been reported as potent antibacterial agents . Some new derivatives of 1,2,4-triazole with piperazine moiety have exhibited good antibacterial activity .

Antifungal Agents

Piperazine derivatives have also been reported as antifungal agents . They have been used in the development of new antifungal drugs .

Anti-allergic Activities

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .

Dopamine D3 Receptor Antagonists

Selective high-affinity antagonists for the dopamine D3 receptor (D3R) are sought for treating substance use disorders . Positron emission tomography (PET) with an effective D3R radioligand could be a useful tool for the development of such therapeutics .

Mécanisme D'action

Target of Action

N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide is a derivative of benzenesulfonamide . Benzenesulfonamides are known to inhibit human carbonic anhydrase B , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Mode of Action

Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme is crucial for the production of folate, a necessary component for DNA synthesis. By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which is essential for the growth and replication of cells . This disruption affects the production of nucleic acids and proteins, leading to the inhibition of cell growth and division .

Result of Action

The inhibition of the folate synthesis pathway by N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide can lead to the cessation of cell growth and division . This can result in the effective treatment of infections caused by folate-synthesizing organisms.

Propriétés

IUPAC Name |

N-methyl-4-piperazin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-12-17(15,16)11-4-2-10(3-5-11)14-8-6-13-7-9-14/h2-5,12-13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSHWHPCBYJIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide | |

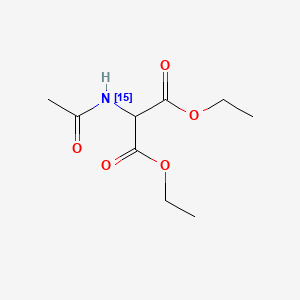

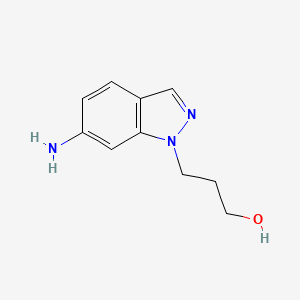

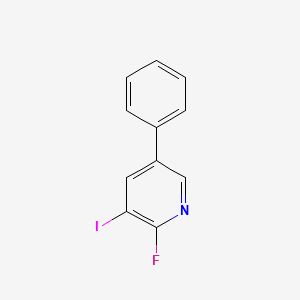

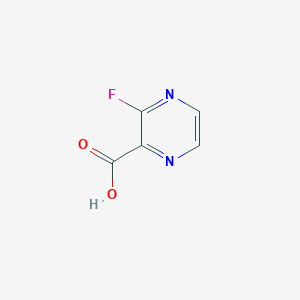

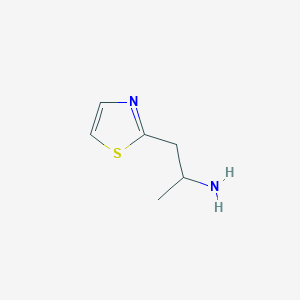

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-3-thiomorpholinecarboxylate 1,1-dioxide](/img/structure/B3306666.png)

![2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B3306681.png)

![4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B3306700.png)